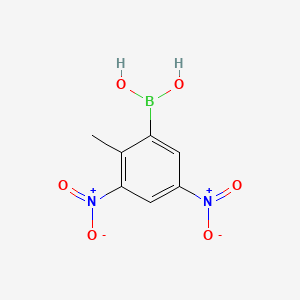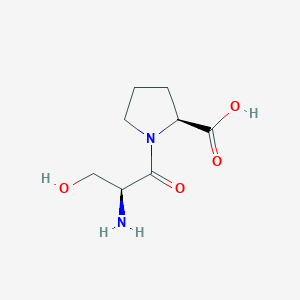
4-(二甲氨基)苯甲酰氯
概述
描述
4-(Dimethylamino)benzoyl chloride is an organic compound with the molecular formula C₉H₁₀ClNO. It is a derivative of benzoyl chloride where the para position of the benzene ring is substituted with a dimethylamino group. This compound is known for its reactivity and is used in various chemical syntheses, particularly in the preparation of other organic compounds .
科学研究应用
4-(Dimethylamino)benzoyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of dyes and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of various medicinal compounds.
Industry: The compound is also used in the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
The primary target of 4-(Dimethylamino)benzoyl chloride is nucleophilic functional groups, such as amines and alcohols . The compound interacts with these targets through the process of acylation, which involves the formation of an amide or ester bond .
Mode of Action
The mode of action of 4-(Dimethylamino)benzoyl chloride involves the displacement of the chloride ion by the nucleophile, resulting in the formation of an amide or ester bond . This reaction is a key step in the acylation of nucleophilic functional groups .
Biochemical Pathways
It is known that the compound is used as a reagent in high-performance liquid chromatography (hplc) derivatization . In this context, it may participate in reactions that modify the chemical structure of other compounds, thereby affecting various biochemical pathways.
Pharmacokinetics
It is known to be very moisture sensitive , which may affect its stability and hence its bioavailability.
Result of Action
The result of the action of 4-(Dimethylamino)benzoyl chloride is the formation of amide or ester bonds with nucleophilic functional groups . This can lead to the modification of the chemical structure of other compounds, potentially altering their biological activity.
Action Environment
The action of 4-(Dimethylamino)benzoyl chloride is influenced by environmental factors such as the presence of moisture. The compound is very moisture sensitive , and contact with water can lead to the liberation of toxic gas . Therefore, it should be handled under an inert atmosphere .
生化分析
Biochemical Properties
4-(Dimethylamino)benzoyl chloride plays a significant role in biochemical reactions, primarily through the acylation of nucleophilic functional groups such as amines and alcohols. This acylation process involves the formation of amide or ester bonds, which are crucial in various biochemical pathways . The compound interacts with enzymes and proteins that possess nucleophilic sites, facilitating the modification of these biomolecules. For instance, it can react with lysine residues in proteins, leading to the formation of stable amide bonds .
Cellular Effects
The effects of 4-(Dimethylamino)benzoyl chloride on cellular processes are profound. It influences cell function by modifying proteins and enzymes involved in critical cellular pathways. The acylation of proteins can alter their activity, stability, and interactions with other biomolecules. This compound can impact cell signaling pathways by modifying key signaling proteins, potentially affecting gene expression and cellular metabolism . Additionally, it may induce cellular stress responses due to its reactive nature, leading to changes in cell viability and function .
Molecular Mechanism
At the molecular level, 4-(Dimethylamino)benzoyl chloride exerts its effects through the acylation of nucleophilic functional groups. The mechanism involves the displacement of the chloride ion by a nucleophile, resulting in the formation of an amide or ester bond . This reaction can occur with various biomolecules, including proteins, enzymes, and small molecules, leading to the modification of their structure and function. The acylation process can inhibit or activate enzymes, depending on the specific site of modification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Dimethylamino)benzoyl chloride can change over time due to its stability and degradation properties. The compound is known to be moisture-sensitive, which can lead to hydrolysis and loss of activity if not handled properly . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative modifications to cellular proteins and enzymes, potentially leading to altered cellular functions . The stability of the compound under different conditions must be carefully monitored to ensure consistent experimental results .
Dosage Effects in Animal Models
The effects of 4-(Dimethylamino)benzoyl chloride in animal models vary with different dosages. At low doses, the compound may selectively modify specific proteins and enzymes, leading to subtle changes in cellular function. At high doses, it can cause toxic effects, including severe skin burns and eye damage . The threshold for these adverse effects must be carefully determined to avoid toxicity while achieving the desired biochemical modifications .
Metabolic Pathways
4-(Dimethylamino)benzoyl chloride is involved in metabolic pathways that include the acylation of nucleophilic functional groups. The compound interacts with enzymes that facilitate the formation of amide and ester bonds, impacting metabolic flux and metabolite levels . These interactions can alter the activity of metabolic enzymes, leading to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
Within cells and tissues, 4-(Dimethylamino)benzoyl chloride is transported and distributed based on its interactions with transporters and binding proteins. The compound’s reactivity with nucleophilic sites allows it to localize to specific cellular compartments where these sites are abundant . Its distribution can affect its localization and accumulation, influencing its overall biochemical effects .
Subcellular Localization
The subcellular localization of 4-(Dimethylamino)benzoyl chloride is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles where nucleophilic functional groups are present . This localization is crucial for its activity, as it ensures that the compound modifies the intended biomolecules within the cell .
准备方法
4-(Dimethylamino)benzoyl chloride can be synthesized through several methods:
Synthetic Routes: One common method involves the reaction of 4-(dimethylamino)benzoic acid with thionyl chloride.
Industrial Production: Industrially, the compound is produced using similar methods but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.
化学反应分析
4-(Dimethylamino)benzoyl chloride undergoes various chemical reactions:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-(dimethylamino)benzoic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under appropriate conditions.
相似化合物的比较
4-(Dimethylamino)benzoyl chloride can be compared with other benzoyl chloride derivatives:
4-Methoxybenzoyl Chloride: This compound has a methoxy group instead of a dimethylamino group, which affects its reactivity and applications.
4-Nitrobenzoyl Chloride: The nitro group makes this compound more reactive towards nucleophiles compared to 4-(dimethylamino)benzoyl chloride.
4-Chlorobenzoyl Chloride: This compound has a chlorine atom in the para position, which also influences its chemical behavior.
Each of these compounds has unique properties and applications, making 4-(Dimethylamino)benzoyl chloride distinct in its specific uses and reactivity.
属性
IUPAC Name |
4-(dimethylamino)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-11(2)8-5-3-7(4-6-8)9(10)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJDXRVQCYBXAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963871 | |
| Record name | 4-(Dimethylamino)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4755-50-4 | |
| Record name | 4-(Dimethylamino)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4755-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Dimethylamino)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoyl chloride, 4-(dimethylamino) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(Dimethylamino)benzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(Dimethylamino)benzoyl chloride contribute to the fluorescence observed in the synthesized thiazole-based organoboron complexes?
A1: 4-(Dimethylamino)benzoyl chloride plays a crucial role in constructing the conjugated system within the final thiazolo[3,2-c][1,3,5,2]oxadiazaborinines. [] The molecule acts as an electrophile, reacting with the amino group of 2-amino 4-substituted 1,3-thiazoles. This acylation step introduces the 4-(dimethylamino)benzoyl moiety, extending the π-conjugation across the thiazole ring. This extended conjugation is crucial for the observed fluorescence properties of the synthesized complexes.
Q2: The research mentions an "aggregation-induced emission" (AIE) effect. How does the structure of the molecule, incorporating 4-(Dimethylamino)benzoyl chloride, contribute to this phenomenon?
A2: The AIE effect, observed in the complex with an unsubstituted thiazole unit, arises from the specific molecular packing in the solid state. [] While the flexible 4-(dimethylamino)benzoyl moiety allows for π-π/π-n interactions in solution, leading to fluorescence quenching, these interactions are hindered in the solid state. This restriction of intramolecular motion in the solid state enhances radiative decay pathways, resulting in the observed AIE and a high fluorescent quantum yield.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[2-(2-Fluorophenyl)ethyl]piperidine](/img/structure/B1308568.png)


![(E)-2-(4-chlorobenzoyl)-3-[3-(2-pyrimidinyloxy)phenyl]-2-propenenitrile](/img/structure/B1308583.png)



![ethyl (Z)-2-cyano-3-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propenoate](/img/structure/B1308598.png)






